molecular formula C23H26N4O3S B2403164 (E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide CAS No. 476279-71-7

(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide

Cat. No. B2403164
CAS RN: 476279-71-7
M. Wt: 438.55
InChI Key: LARJPIMUYNXHNB-FCDQGJHFSA-N
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Description

“(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide” is a compound that possesses imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole scaffolds . It’s part of a series of novel derivatives synthesized for potential use as anticancer agents .


Synthesis Analysis

The compound was synthesized using Suzuki-Miyaura cross-coupling reactions . The best results were obtained from the substitution of two 1-cyclohexyl-1H-benzo[d]imidazole groups present at C-6 and C-8 positions of imidazo[1,2-a]pyrazine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyano-bridged homometallic Cu I coordination polymer in which the Cu I atoms are linked by equally disordered CN groups .


Chemical Reactions Analysis

The compound has been tested in vitro for anticancer activities against NCI-60 cancer cell panels . It was found to be cytotoxic against 51 cell lines and cytostatic against 8 cell lines with a broad range of growth inhibitions .


Physical And Chemical Properties Analysis

The compound follows Lipinski’s rule of five, which suggests it is expected to be orally active . More detailed physical and chemical properties are not available in the retrieved papers.

Mechanism of Action

The DNA binding study of the potent compound suggested that it was intercalated into DNA base pairs with a binding constant of 1.25 × 10^4 M^−1 . It also showed effective binding with bovine serum albumin (BSA) and presented a binding constant value of 3.79 ×10^4 M^-1 .

properties

IUPAC Name

4-[(Z)-2-cyano-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-4-14-27(15-5-2)31(29,30)18-12-10-17(11-13-18)22(28)19(16-24)23-25-20-8-6-7-9-21(20)26(23)3/h6-13,28H,4-5,14-15H2,1-3H3/b22-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOMMGIEYLXENA-QOCHGBHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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